molecular formula C14H16FNO B2785801 1-(4-Fluoro-4-phenylpiperidin-1-yl)prop-2-en-1-one CAS No. 2189497-95-6

1-(4-Fluoro-4-phenylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B2785801
CAS No.: 2189497-95-6
M. Wt: 233.286
InChI Key: OPWNTCYAQPAOAE-UHFFFAOYSA-N
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Description

1-(4-Fluoro-4-phenylpiperidin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C14H16FNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a fluoro-substituted phenyl group and a prop-2-en-1-one moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-4-phenylpiperidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of 4-Fluoro-4-phenylpiperidine: This can be achieved through the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Alkylation: The resulting 4-fluoro-4-phenylpiperidine is then alkylated with propargyl bromide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-4-phenylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluoro-4-phenylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-4-phenylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: Lacks the fluoro and prop-2-en-1-one groups, making it less reactive in certain chemical reactions.

    4-Fluoropiperidine: Lacks the phenyl and prop-2-en-1-one groups, resulting in different chemical properties and applications.

    1-(4-Phenylpiperidin-1-yl)propan-2-one: Similar structure but lacks the fluoro group, affecting its reactivity and biological activity.

Uniqueness

1-(4-Fluoro-4-phenylpiperidin-1-yl)prop-2-en-1-one is unique due to the presence of both the fluoro-substituted phenyl group and the prop-2-en-1-one moiety

Properties

IUPAC Name

1-(4-fluoro-4-phenylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-2-13(17)16-10-8-14(15,9-11-16)12-6-4-3-5-7-12/h2-7H,1,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWNTCYAQPAOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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